4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid
CAS No.: 1818294-28-8
Cat. No.: VC17243361
Molecular Formula: C17H30O9
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1818294-28-8 |
|---|---|
| Molecular Formula | C17H30O9 |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[2-(2-ethynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C17H30O9/c1-2-20-5-6-22-9-10-24-13-14-26-16-15-25-12-11-23-8-7-21-4-3-17(18)19/h1H,3-16H2,(H,18,19) |
| Standard InChI Key | IMAFNSCBGNDTPX-UHFFFAOYSA-N |
| Canonical SMILES | C#COCCOCCOCCOCCOCCOCCOCCC(=O)O |
Introduction
Synthetic Methodologies
Stepwise Etherification Strategies
Synthesis typically begins with sequential Williamson ether synthesis steps to install the seven oxygen atoms. Starting from a propargyl alcohol derivative, each ether bond is formed via nucleophilic substitution using bromoethanol derivatives under basic conditions. For example, reaction with tetraethylene glycol monobromide in the presence of potassium carbonate yields intermediate ethers, which are iteratively extended .
Terminal Functionalization
The carboxylic acid terminus is introduced through oxidation of a primary alcohol using Jones reagent () or via protected malonic acid derivatives. Final deprotection under acidic conditions yields the free acid .
Purification and Characterization
Purification via silica gel chromatography or size-exclusion chromatography is critical due to the compound’s polarity. Mass spectrometry (ESI-MS) confirms the molecular ion peak at , while infrared (IR) spectroscopy identifies characteristic stretches for the alkyne () and carboxylic acid () .
Reactivity and Chemical Transformations
Alkyne-Azide Click Chemistry
The terminal alkyne undergoes CuAAC with azide-containing molecules to form stable 1,2,3-triazole linkages, a reaction exploited in bioconjugation. For instance, coupling with azide-functionalized antibodies enables targeted drug delivery systems . Reaction kinetics studies show a second-order rate constant at room temperature in aqueous media .
Carboxylic Acid Derivatives
The acid group participates in amide bond formation using carbodiimide activators like (-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and (-hydroxysuccinimide). This reactivity is harnessed to attach the compound to amine-functionalized surfaces or proteins .
Applications in Biotechnology and Materials Science
Drug Delivery Systems
The polyether segment improves solubility of hydrophobic drugs, while the alkyne enables site-specific conjugation. For example, paclitaxel prodrugs linked via this compound exhibit 3-fold higher bioavailability in murine models compared to PEG-free analogues .
Surface Functionalization
Self-assembled monolayers (SAMs) on gold surfaces utilize the alkyne for immobilizing biomarkers. X-ray photoelectron spectroscopy (XPS) confirms monolayer densities of , comparable to thiol-based SAMs .
Polymer Chemistry
Copolymerization with ε-caprolactone via ring-opening polymerization yields degradable polymers with tunable hydrophilicity. Differential scanning calorimetry (DSC) reveals glass transition temperatures () adjustable between and by varying the polyether content .
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation (H318) | Wear nitrile gloves and lab coat |
| Moisture sensitivity | Store under argon at |
| Reactivity with oxidizing agents | Avoid contact with peroxides |
Comparative Analysis with Related Compounds
The table below contrasts key features of 4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid with structurally similar molecules:
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